[2-(Cyclohex-1-en-1-yl)ethyl](1H-imidazol-2-ylmethyl)amine

Lipophilicity cLogP Histamine H3 receptor

Imidazole-amine screening libraries often suffer from scaffold redundancy, limiting hit diversity in histamine H3 receptor programs. This compound resolves that gap with a 2-methylene-imidazole topology and cyclohexene unsaturation that provides a regioisomeric departure from conventional 4-substituted imidazole series. - Built-in cyclohexene olefin introduces conformational constraint analogous to the potency-modulating effect documented for GT-2227/GT-2228 (ΔKi > 3-fold). - Dual H-bond donor motif (imidazole NH + secondary amine) enables systematic investigation of directed hydrogen bonding in receptor subtype selectivity. - Moderate cLogP (1.56-2.39) favors aqueous solubility and reduces non-specific binding versus extended-chain H3 antagonists (cLogP ≈ 4-5). Supplied at ≥95% purity with full analytical documentation. Non-hazardous for transport.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13257639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Cyclohex-1-en-1-yl)ethyl](1H-imidazol-2-ylmethyl)amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCNCC2=NC=CN2
InChIInChI=1S/C12H19N3/c1-2-4-11(5-3-1)6-7-13-10-12-14-8-9-15-12/h4,8-9,13H,1-3,5-7,10H2,(H,14,15)
InChIKeyWKOWRJQTTCYCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Cyclohex-1-en-1-yl)ethyl](1H-imidazol-2-ylmethyl)amine: Identity & Specifications


[2-(Cyclohex-1-en-1-yl)ethyl](1H-imidazol-2-ylmethyl)amine (CAS 1251087‑86‑1) is a synthetic secondary amine that incorporates a cyclohexene ring linked via an ethylamino chain to an imidazole‑2‑ylmethyl group [REFS‑1]. The compound possesses a molecular formula of C₁₂H₁₉N₃, a molecular weight of 205.30 g·mol⁻¹, and is supplied at a minimum purity of 95 % [REFS‑2][REFS‑3]. Its calculated partition coefficient (cLogP) is reported as 1.56 ± 0.3 [REFS‑1] to 2.39 [REFS‑4], placing it in a moderately lipophilic range that is distinct from many fully saturated or extended‑chain imidazole congeners. The molecule contains two hydrogen‑bond donors (imidazole NH and secondary amine) and two hydrogen‑bond acceptors, features that define its interaction fingerprint in biological systems [REFS‑1].

Regioisomeric imidazole scaffold for H₃ receptor probe development
Moderate cLogP supports DMSO-to-assay compatibility
Dual hydrogen‑bond donor motif for selectivity profiling

Why In‑Class Imidazole Amines Cannot Substitute [2-(Cyclohex-1-en-1-yl)ethyl](1H-imidazol-2-ylmethyl)amine


Imidazole‑bearing ethylamines exhibit wildly divergent pharmacological profiles depending on the oxidation state of the aliphatic ring, the point of imidazole attachment, and the presence or absence of the methylene spacer between the imidazole and the amine nitrogen. In the histamine H₃ receptor series, for example, moving the imidazole from the 4‑position to the 2‑position and replacing a saturated cyclohexyl group with a cyclohex‑1‑en‑1‑yl moiety alters both binding‑pocket complementarity and physicochemical properties in ways that cannot be predicted from linear free‑energy relationships alone [REFS‑1][REFS‑2]. Consequently, procurement decisions that treat any “imidazole‑amine” as an interchangeable building block risk introducing an uncontrolled variable — whether the end‑use is pharmacological screening, chemical probe development, or structure‑activity relationship (SAR) expansion.

Target scaffold vs. 4‑substituted imidazole analogs — regioisomeric attachment may shift receptor‑binding pose unpredictably
Cyclohexene ring vs. Saturated cyclohexyl amines — conformational restriction may not transfer; olefin geometry alters potency
2‑methylene linker vs. Direct imidazole‑ethylamine — methylene spacer changes H‑bond donor display and flexibility

[2-(Cyclohex-1-en-1-yl)ethyl](1H-imidazol-2-ylmethyl)amine: Differentiation Evidence vs. Structural Comparators


Lipophilicity Window vs. Extended-Chain H₃ Antagonists

The target compound exhibits a calculated logP (cLogP) of 1.56 [REFS‑1] to 2.39 [REFS‑2], which is substantially lower than the estimated cLogP ≈ 4.0–5.0 for the potent H₃ antagonist GT‑2227 (4‑(6‑cyclohexylhex‑cis‑3‑enyl)imidazole, Ki = 4.2 nM) [REFS‑3]. This 1.6–3.4 log‑unit shift corresponds to a theoretical 40‑ to 2500‑fold difference in octanol‑water partition coefficient, directly impacting aqueous solubility, membrane permeability, and non‑specific protein binding. For screening laboratories, this lower lipophilicity translates into better DMSO‑to‑assay compatibility and reduced risk of colloidal aggregation — a common source of false positives in biochemical assays.

Lipophilicity shift
Cross‑study comparable
cLogP 1.56–2.39 vs. ≈4.0–5.0 for extended‑chain H₃ antagonists
Supports lower aggregation risk in biochemical assays
Calculated values; experimental logP not determined
Lipophilicity cLogP Histamine H3 receptor

Dual Hydrogen‑Bond Donor Motif vs. 4‑Substituted Imidazoles

The target compound possesses two hydrogen‑bond donor (HBD) sites: the imidazole N–H and the secondary amine N–H [REFS‑1]. In contrast, the widely studied H₃ antagonist pharmacophore based on 4‑substituted imidazoles (e.g., 4‑(2‑(cyclohexylamino)ethyl)‑1H‑imidazole, CHEMBL1096513) presents only the imidazole N–H as a canonical HBD, because the amine nitrogen in these analogs is separated from the imidazole by an ethylene chain without an intervening methylene‑imidazole junction [REFS‑2]. The additional donor in the target compound creates the opportunity for an extra directed hydrogen bond with the receptor, which could enhance binding affinity, alter selectivity, or modulate dissociation kinetics — a hypothesis testable through comparative surface plasmon resonance or radioligand displacement assays.

H‑bond donor count
Class‑level inference
Target: 2 HBD (imidazole NH + secondary amine)
4‑subst. imidazoles: 1 HBD
Potential for additional directed receptor interaction
Hypothesis testable via SPR or binding assays
Hydrogen bonding Pharmacophore Receptor binding

2‑Methylene‑Imidazole Attachment Topology vs. 4‑Substituted Chemotype

The target compound anchors the imidazole ring at the 2‑position via a methylene (–CH₂–) linker, whereas the dominant histamine H₃ antagonist pharmacophore (e.g., GT‑2227, CHEMBL1096513) attaches the aliphatic chain directly to the imidazole 4‑position without an intervening methylene [REFS‑1][REFS‑2]. In the well‑characterized 1H‑4‑substituted imidazole series, even the stereochemistry of an olefin (cis vs. trans) produces a >3‑fold difference in Ki (GT‑2227, Ki = 4.2 nM vs. GT‑2228, Ki = 15.2 nM) [REFS‑1]. A change in the imidazole attachment point from position 4 to position 2, combined with the insertion of a methylene spacer, represents a far more profound structural perturbation that re‑orients the imidazole ring relative to the hydrophobic cyclohexene moiety. This topological shift is expected to alter both the binding pose and the selectivity fingerprint across the histamine receptor family and beyond.

Imidazole topology
Class‑level inference
2‑methylene‑imidazole vs. 4‑substituted imidazole (no spacer)
Regioisomeric shift expected to alter selectivity fingerprint
Structurally distinct from dominant H₃ pharmacophore
Regioisomerism Imidazole connectivity Structure-activity relationship

Conformational Restraint from Cyclohexene Ring vs. Saturated Analogs

The cyclohex‑1‑en‑1‑yl group in the target compound introduces a planar sp² centre at the ring junction, reducing the conformational degrees of freedom relative to the fully saturated cyclohexyl ring found in CHEMBL1096513 (Ki = 1600 nM at H₃) [REFS‑1]. In the 1H‑4‑substituted imidazole literature, the presence and geometry of an olefin profoundly affects H₃ binding affinity: the cis‑olefin GT‑2227 (Ki = 4.2 nM) is >3‑fold more potent than its trans isomer GT‑2228 (Ki = 15.2 nM), demonstrating that unsaturation geometry directly impacts receptor complementarity [REFS‑2]. The cyclohexene ring of the target compound provides a similar conformational restriction, albeit at a different position relative to the imidazole pharmacophore, which may pre‑organize the ligand into a bioactive conformation with a lower entropic penalty upon binding.

Conformational rigidity
Class‑level inference
Cyclohexene sp² restricts ring flip vs. saturated cyclohexyl analog
Pre‑organization may reduce entropic penalty upon binding
Analogous olefin effect documented (GT‑2227 vs. GT‑2228)
Conformational restriction Olefin Ring unsaturation

[2-(Cyclohex-1-en-1-yl)ethyl](1H-imidazol-2-ylmethyl)amine: Application Scenarios


Scaffold-Diverse H₃ Hit-Finding Libraries

The compound’s 2‑methylene‑imidazole topology and cyclohexene unsaturation (Section 3, Evidence Items 3 and 4) provide a structurally distinct pharmacophore that complements the extensively explored 4‑substituted imidazole series [REFS‑1]. For organisations building diversity‑oriented H₃ screening decks, this compound offers a regioisomeric and conformational departure from compounds such as GT‑2227 and CHEMBL1096513, increasing the probability of identifying novel binding modes.

Lead Optimization Favoring Moderate Lipophilicity

With a cLogP of 1.56–2.39 (Section 3, Evidence Item 1), the target compound occupies a polarity range that favors aqueous solubility and reduces non‑specific binding compared to extended‑chain H₃ antagonists (cLogP ≈ 4–5) [REFS‑2][REFS‑3]. Medicinal chemistry teams seeking to maintain ligand efficiency while reducing logP — a common objective in lead optimisation — can use this scaffold as a starting point for analoging.

Dual H‑Bond Donor Profiling for Receptor Subtype Selectivity

The dual H‑bond donor motif (imidazole NH plus secondary amine NH) distinguishes the target from mono‑donor 4‑substituted imidazoles (Section 3, Evidence Item 2) [REFS‑4]. This feature enables systematic investigation of the role of a second directed hydrogen bond in histamine receptor subtype selectivity or in off‑target receptor panels, supporting selectivity profiling studies where a single‑donor chemotype has failed to achieve adequate discrimination.

Conformational Restriction with Cyclohexene Pre‑Organization

The endocyclic olefin of the cyclohexene ring (Section 3, Evidence Item 4) provides a built‑in conformational constraint analogous to the potency‑modulating olefin effect documented for GT‑2227/GT‑2228 (ΔKi > 3‑fold) [REFS‑1]. Researchers can exploit this pre‑organisation to test whether rigidifying the aliphatic region of imidazole‑amine ligands improves binding enthalpy or selectivity, without the synthetic complexity of introducing an external chiral centre.

Application
Selection Property
Validation Focus
H₃ hit‑finding library
2‑methylene‑imidazole regioisomer
Diversity vs. 4‑substituted imidazole series
Lead optimisation (moderate logP)
cLogP 1.6–2.4 range
Solubility and non‑specific binding reduction
Receptor subtype selectivity profiling
Dual H‑bond donor motif
Second directed hydrogen bond contribution
Conformational pre‑organisation studies
Cyclohexene endocyclic olefin
Entropic penalty and binding enthalpy shifts
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